Flubromazepam-d4

Catalog No.
S11215150
CAS No.
M.F
C15H10BrFN2O
M. Wt
337.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flubromazepam-d4

Product Name

Flubromazepam-d4

IUPAC Name

7-bromo-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one

Molecular Formula

C15H10BrFN2O

Molecular Weight

337.18 g/mol

InChI

InChI=1S/C15H10BrFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)/i1D,2D,3D,4D

InChI Key

ZRKDDZBVSZLOFS-RHQRLBAQSA-N

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3F

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Br)F)[2H])[2H]

Flubromazepam-d4 is a deuterated derivative of flubromazepam, a compound belonging to the benzodiazepine class. Benzodiazepines are widely recognized for their anxiolytic, sedative, and muscle relaxant properties. Flubromazepam itself is characterized by its structure, which includes a bromine atom and a fluorine atom within its molecular framework, specifically as 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. The addition of deuterium atoms in flubromazepam-d4 enhances its stability and allows for more precise tracking in pharmacokinetic studies due to the distinct mass of deuterium compared to hydrogen .

Primarily related to its metabolism. The compound is metabolized in the body to form several phase-I and phase-II metabolites. Major phase-I metabolites include monohydroxylated derivatives such as 3-hydroxyflubromazepam and debrominated forms like debromoflubromazepam. Phase-II metabolites consist of glucuronides derived from these hydroxylated compounds . The metabolic pathways are crucial for understanding the pharmacokinetics and potential therapeutic effects of the compound.

The synthesis of flubromazepam-d4 involves incorporating deuterium into the flubromazepam molecule. This process typically requires specialized laboratory conditions and skilled personnel due to the complexity of benzodiazepine synthesis. The standard synthesis method starts with p-bromoaniline undergoing Friedel-Crafts acylation with o-fluorobenzoyl chloride, followed by a series of reactions that ultimately yield flubromazepam. Deuteration can be achieved through various methods such as using deuterated solvents or reagents during the synthesis .

Flubromazepam-d4 serves primarily as a reference standard in analytical chemistry and forensic science. Its unique isotopic labeling allows researchers to track its metabolism and pharmacokinetics more accurately in biological samples. Additionally, it may be used in studies assessing the effects of benzodiazepines on neurological functions and in evaluating drug interactions .

Interaction studies involving flubromazepam-d4 focus on its binding affinity to GABA-A receptors and its metabolic pathways. Understanding these interactions helps elucidate how flubromazepam affects neurotransmission and can lead to insights into potential therapeutic applications or adverse effects when combined with other substances . The compound's interaction profile is essential for assessing safety and efficacy in clinical settings.

Flubromazepam-d4 shares structural similarities with several other benzodiazepines. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Flubromazepam7-bromo-5-(2-fluorophenyl) groupNon-deuterated form; known for strong sedative effects
EtizolamThienodiazepine structureDistinct sulfur atom; used primarily for anxiety
PyrazolamPyrazole ring structureDifferent heterocyclic component; less potent
DiazepamClassic benzodiazepine structureWidely used; longer history in clinical use

Flubromazepam-d4 is unique due to its deuterated form, which provides advantages in tracking and studying its pharmacokinetics compared to non-deuterated analogs . Its specific structural modifications contribute to different biological activities and interactions within the body.

Structural Characterization and Isotopic Labeling

Flubromazepam-d4 (IUPAC name: 7-bromo-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one) features a benzodiazepine core substituted with bromine and fluorine atoms, alongside four deuterium atoms at the ortho positions of the fluorophenyl ring. The molecular formula is C₁₅H₁₀BrFN₂O, with a molecular weight of 337.18 g/mol. The deuterium atoms replace hydrogen at the 2', 3', 4', and 5' positions of the fluorophenyl moiety, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

The isotopic labeling serves two primary purposes:

  • Metabolic Stability: Deuterium’s kinetic isotope effect reduces oxidative metabolism at labeled positions, extending the compound’s half-life in vivo.
  • Analytical Tracking: The distinct mass shift caused by deuterium allows for unambiguous identification in mass spectrometry (MS)-based assays.

Structural confirmation relies on a combination of ¹H NMR, ¹³C NMR, and high-resolution MS. For instance, ¹H NMR spectra reveal the absence of proton signals at the deuterated positions, while ¹³C NMR confirms the integrity of the benzodiazepine core.

Table 1: Key Structural Properties of Flubromazepam-d4

PropertyValue
Molecular FormulaC₁₅H₁₀BrFN₂O
Molecular Weight337.18 g/mol
Deuterium Positions2', 3', 4', 5' on fluorophenyl
IUPAC Name7-bromo-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one

Synthetic Pathways for Deuterium Incorporation

Friedel-Crafts Acylation and Cyclization Strategies

The synthesis of flubromazepam-d4 begins with the formation of the benzodiazepine backbone via Friedel-Crafts acylation. Key steps include:

  • Friedel-Crafts Acylation: Reaction of p-bromoaniline with o-fluorobenzoyl chloride in the presence of AlCl₃ yields a ketone intermediate.
  • Cyclization: Treatment with ammonium acetate facilitates ring closure to form the 1,4-benzodiazepin-2-one core.
  • Deuteration: Post-cyclization, deuterium is introduced at the fluorophenyl ring using catalytic exchange reactions.

Table 2: Reaction Conditions for Core Synthesis

StepReagents/Conditions
Friedel-CraftsAlCl₃, dichloromethane, 0°C
CyclizationNH₄OAc, ethanol, reflux
PurificationColumn chromatography (SiO₂)

Deuteration Techniques Using Catalytic Exchange Reactions

Deuteration of the fluorophenyl ring is achieved through two primary methods:

  • Iron-Catalyzed H/D Exchange: Complexes such as [Fe(CO)₃(PPh₃)₂] catalyze the substitution of hydrogen with deuterium at aromatic positions under mild conditions (25°C, D₂O). This method offers regioselectivity, preferentially deuteration ortho to electron-withdrawing groups like fluorine.
  • Tris(pentafluorophenyl)borane (BCF)-Mediated Deuteration: BCF activates C–H bonds on aromatic rings, enabling efficient exchange with deuterium oxide (D₂O) at room temperature. This metal-free approach minimizes side reactions and achieves >95% deuterium incorporation.

Mechanistic Insight: Both methods operate via electrophilic aromatic substitution, where the catalyst polarizes the C–H bond, facilitating deuterium uptake.

Optimization of Laboratory Conditions for High-Purity Synthesis

Achieving isotopic purity >99% requires stringent control over reaction parameters:

  • Temperature: Deuteration reactions are conducted at 20–25°C to prevent scrambling of deuterium labels.
  • Catalyst Loading: Optimal BCF concentrations range from 5–10 mol% to balance reaction rate and cost.
  • Solvent Systems: Anhydrous tetrahydrofuran (THF) or toluene ensures compatibility with moisture-sensitive catalysts.
  • Purification: Reverse-phase HPLC with deuterated solvents (e.g., D₂O/acetonitrile) removes non-deuterated impurities.

Table 3: Optimization Parameters for Deuteration

ParameterOptimal Value
Temperature20–25°C
Catalyst Loading5–10 mol% BCF
Reaction Time24–48 hours
SolventAnhydrous THF
Purity AssessmentLC-MS, ¹H NMR

The proton nuclear magnetic resonance (¹H-NMR) spectrum of flubromazepam-d4 exhibits distinct features attributable to its deuterium labeling. The compound’s structure, 7-bromo-5-(2-fluorophenyl-d4)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, includes four deuterium atoms at the ortho and meta positions of the fluorophenyl ring, replacing protons in the parent compound. This substitution eliminates proton signals in the aromatic region corresponding to the original hydrogen atoms, simplifying the spectrum compared to non-deuterated flubromazepam [3].

Key resonances in the ¹H-NMR spectrum (recorded in deuterated dimethyl sulfoxide) include:

  • A singlet at δ 3.85 ppm for the two equivalent protons of the 1,4-diazepine ring’s methylene group.
  • A multiplet at δ 7.25–7.45 ppm for the remaining protons on the brominated benzene ring.
  • A doublet of doublets at δ 7.60 ppm (J = 8.5 Hz, 5.2 Hz) for the proton adjacent to the fluorine atom on the deuterated aromatic ring [2] [3].

The absence of signals between δ 7.00–7.20 ppm, where the deuterated protons would typically resonate, confirms successful isotopic labeling. Carbon-13 NMR (¹³C-NMR) further supports the structure, with a characteristic carbonyl carbon signal at δ 168.9 ppm and a quaternary carbon bonded to fluorine at δ 162.3 ppm (¹JCF = 245 Hz) [3].

Mass Spectrometric Fragmentation Patterns

Flubromazepam-d4 demonstrates predictable fragmentation under electron ionization (EI) and electrospray ionization (ESI) conditions, with patterns distinct from its non-deuterated form. The molecular ion peak appears at m/z 337.18 ([M]⁺), consistent with its molecular formula C15H10BrFN2O and four deuterium substitutions [1] [3]. Major fragments and their proposed origins include:

m/zRelative Abundance (%)Fragment Identity
337.18100Molecular ion ([M]⁺)
226.0965Loss of C6D4FBr (deuterated fluorophenyl bromide)
184.0845Diazepine ring cleavage (C10H8N2O)
154.0430Brominated benzene fragment (C6H4Br)

The m/z 226.09 fragment dominates the spectrum, arising from cleavage of the bond between the diazepine ring and the deuterated fluorophenyl group. Isotopic peaks for bromine (¹:¹ ratio at m/z 337.18 and 339.18) further aid identification [5]. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the transition m/z 333.0033 → 226.0889 serves as the quantifier ion, while m/z 333.0033 → 183.9751 acts as the qualifier, ensuring specificity in complex matrices [5].

High-Performance Liquid Chromatography (HPLC) Retention Behavior

Flubromazepam-d4’s chromatographic behavior has been characterized using reversed-phase HPLC systems. Under optimized conditions (Inertsil C8 column, 250 mm × 4.6 mm, 5 µm), the compound elutes at 6.2 ± 0.3 minutes with a mobile phase of 0.05 M ammonium acetate, methanol, and acetonitrile (33:57:10 v/v/v) [4]. The deuterium labeling induces a slight retention time shift compared to non-deuterated flubromazepam (ΔtR = 0.15 minutes), attributable to isotopic effects on hydrophobicity [3].

Critical method parameters include:

  • Column Temperature: 30°C
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 240 nm
  • Injection Volume: 20 µL

Validation studies demonstrate a linear response (R² = 0.998) over 5–500 ng/mL, with intraday and interday precision <12% relative standard deviation (RSD). The limit of detection (LOD) and quantification (LOQ) are 1.5 ng/mL and 5.0 ng/mL, respectively, in biological matrices [4] [5]. Co-elution tests confirm no interference from structurally related benzodiazepines, including diazepam and bromazepam, ensuring method specificity [4].

The implementation of Flubromazepam-d4 as an internal standard in quantitative liquid chromatography-tandem mass spectrometry assays represents a significant advancement in analytical precision for designer benzodiazepine analysis. The compound demonstrates exceptional performance characteristics when employed in multiple reaction monitoring modes, exhibiting optimal ionization efficiency in electrospray ionization positive mode [5] [6]. The parent ion at mass-to-charge ratio 337 provides excellent sensitivity, while the characteristic fragmentation pattern yielding quantifier ions at mass-to-charge ratio 226 and qualifier ions at mass-to-charge ratio 207 ensures robust analytical specificity [6] [7].

ParameterValueReference
Molecular Weight (Da)337.18 [8] [2]
Chemical FormulaC15H6D4BrFN2O [8]
Retention Time (min)2.45-2.47 [9] [5]
Parent Ion (m/z)337 [5] [6]
Quantifier Ion (m/z)226 [6] [7]
Qualifier Ion (m/z)207 [6] [7]
Collision Energy (V)43-45 [6]
Declustering Potential (V)23-25 [6]
Ionization ModeESI Positive [5] [6]

The deuterated internal standard effectively compensates for matrix effects commonly encountered in biological sample analysis, particularly in complex matrices such as whole blood and urine [10] [11]. Matrix effects, which can lead to significant ion suppression or enhancement, are effectively controlled through the use of Flubromazepam-d4, ensuring accurate quantification across diverse sample types [11]. The isotopically labeled standard co-elutes with the target analyte and experiences identical matrix effects, thereby providing reliable compensation for ionization variability [4] [12].

Research findings demonstrate that Flubromazepam-d4 maintains consistent recovery rates across different biological matrices, with recovery percentages typically ranging from 85 to 115 percent [11]. The compound's performance in liquid chromatography-tandem mass spectrometry applications shows excellent linearity across calibration ranges extending from 1 to 500 nanograms per milliliter, with correlation coefficients consistently exceeding 0.99 [13] [14]. The internal standard's stability under various analytical conditions ensures reliable performance throughout extended analytical sequences [15].

Method Validation for Urine Matrix Analysis

Method validation for urine matrix analysis utilizing Flubromazepam-d4 as an internal standard requires comprehensive evaluation of multiple analytical parameters to ensure robust and reliable quantitative performance. The validation process encompasses assessments of specificity, linearity, accuracy, precision, recovery, matrix effects, and stability, all of which are critical for establishing the analytical method's fitness for purpose in toxicological applications [16] [17].

Specificity evaluation demonstrates that Flubromazepam-d4 provides excellent selectivity for target analyte quantification without interference from endogenous matrix components or co-administered substances [16]. The deuterated internal standard's mass spectrometric signature, characterized by its unique isotopic pattern, enables clear differentiation from the non-deuterated analyte and potential interfering compounds [4]. This specificity is particularly important in forensic toxicology, where complex biological matrices may contain numerous potentially interfering substances [18].

Validation ParameterFlubromazepam-d4 as ISAcceptance CriteriaReference
Linear Range (ng/mL)1-500Method dependent [13] [14]
Limit of Detection (ng/mL)0.5S/N ≥ 3 [14] [10]
Limit of Quantification (ng/mL)1.0S/N ≥ 10 [14] [10]
Accuracy (% Bias)±15.0±15% (±20% at LLOQ) [19] [20]
Precision (%CV)≤15.0≤15% (≤20% at LLOQ) [19] [20]
Recovery (%)85-11585-115% [11]
Matrix Effect (%)±20±25% [10] [11]
Stability (Hours)24-48No degradation [15]

Linearity assessment reveals that methods employing Flubromazepam-d4 consistently achieve correlation coefficients exceeding 0.99 across the validated concentration range [14]. The linear dynamic range typically extends from the lower limit of quantification at 1 nanogram per milliliter to upper limits of 200 to 500 nanograms per milliliter, depending on the specific analytical requirements [13] [14]. This broad linear range accommodates the concentration levels typically encountered in both clinical and forensic specimens.

Accuracy and precision evaluations demonstrate that Flubromazepam-d4-based methods consistently meet regulatory guidelines for bioanalytical method validation [19] [20]. Intra-day and inter-day precision values typically remain below 15 percent coefficient of variation, while accuracy assessments show bias values within ±15 percent of nominal concentrations [20]. These performance characteristics ensure reliable quantitative results across different analytical sessions and operators.

Recovery studies indicate that Flubromazepam-d4 maintains consistent extraction efficiency across various sample preparation procedures, including liquid-liquid extraction, solid-phase extraction, and protein precipitation methods [11]. The deuterated internal standard's recovery closely matches that of the target analyte, providing effective compensation for procedural losses during sample preparation [4]. Matrix effect evaluations demonstrate that the internal standard successfully controls for ion suppression or enhancement effects, maintaining quantitative accuracy across diverse urine matrix compositions [10] [11].

Differentiation of Isomeric Benzodiazepine Derivatives

The differentiation of isomeric benzodiazepine derivatives represents one of the most challenging aspects of designer benzodiazepine analysis, where Flubromazepam-d4 plays a crucial role in ensuring accurate identification and quantification. Isomeric compounds, particularly positional isomers where halogen substituents occupy different positions on the benzodiazepine core structure, can exhibit nearly identical mass spectrometric properties while possessing distinct pharmacological activities [21] [22]. The analytical challenge is compounded by the fact that these isomers may co-elute under standard chromatographic conditions, necessitating optimized separation strategies [23] [24].

Chromatographic separation optimization for isomeric benzodiazepine differentiation requires careful consideration of multiple analytical parameters. The selection of appropriate stationary phases, typically reversed-phase C18 columns with specific dimensional characteristics, proves critical for achieving baseline resolution between closely related isomers [25] [26]. Mobile phase composition, incorporating volatile buffer systems compatible with mass spectrometric detection, enables fine-tuning of selectivity while maintaining ionization efficiency [9] [25].

Analytical ConditionOptimized ParametersPerformance CriteriaReference
Column TypeC18 reversed-phaseBaseline separation [25] [26]
Column Dimensions150 × 2.1 mm, 2.6 μmHigh efficiency [25] [26]
Mobile Phase A10 mM Ammonium acetate pH 6.0Buffer compatibility [9] [25]
Mobile Phase BAcetonitrile with 0.1% formic acidMS compatibility [25] [26]
Flow Rate (mL/min)0.3-0.4Optimal peak shape [25] [26]
Injection Volume (μL)5-10Minimal carryover [25] [26]
Column Temperature (°C)35-40Stable retention [25] [26]
Gradient Profile (%B)20-95% over 4-11 minComplete elution [25] [26]

Research investigations have demonstrated successful synthesis and characterization of multiple flubromazepam positional isomers, with nine of twelve possible isomers successfully prepared for analytical reference purposes [21] [22]. These reference materials enable the development of analytical methods capable of distinguishing between isomers that may appear in clandestine drug markets. The availability of authentic reference standards facilitates the optimization of chromatographic conditions and mass spectrometric parameters necessary for reliable isomer differentiation [22].

The application of Flubromazepam-d4 in isomeric differentiation studies provides several analytical advantages. The deuterated internal standard enables accurate quantification of individual isomers even when complete chromatographic resolution is not achieved, as the mass spectrometric detection provides specificity based on mass-to-charge ratios [4]. Additionally, the internal standard compensates for differential matrix effects that may affect individual isomers differently, ensuring quantitative accuracy across the entire range of isomeric compounds [12].

Method development for isomeric benzodiazepine analysis requires comprehensive evaluation of chromatographic selectivity factors. The retention behavior of different isomers can vary significantly depending on the position of substituents, with some isomers showing sufficient chromatographic separation under standard conditions while others require specialized separation strategies [27] [28]. The implementation of gradient elution profiles optimized for benzodiazepine analysis enables the separation of complex mixtures containing multiple isomeric compounds within acceptable analysis times [25] [26].

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

336.02116 g/mol

Monoisotopic Mass

336.02116 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-08-2024

Explore Compound Types